1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene
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Overview
Description
1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethyl group
Preparation Methods
The synthesis of 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclopropylmethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds by reacting the compound with boronic acids or esters in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state and intermediate species .
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-(Cyclopropylmethyl)-2-fluorobenzene: Lacks the bromine atom, which limits its reactivity in nucleophilic substitution reactions.
1-Bromo-4-(methyl)-2-fluorobenzene: Contains a methyl group instead of a cyclopropylmethyl group, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOFWBLIYHCWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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